Cimigenoside
Übersicht
Beschreibung
Cimigenosid ist ein natürlich vorkommendes Triterpensaponin, das in den Wurzeln von Cimicifuga-Arten, wie Cimicifuga foetida und Cimicifuga dahurica, gefunden wird . Es ist bekannt für seine pharmakologischen Eigenschaften, insbesondere seine Rolle als γ-Sekretase-Inhibitor, was Auswirkungen auf die Krebsbehandlung hat .
Wissenschaftliche Forschungsanwendungen
Cimigenosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.
5. Wirkmechanismus
Cimigenosid übt seine Wirkungen hauptsächlich durch die Hemmung der γ-Sekretase aus, einem Enzymkomplex, der an der Spaltung des Notch-Proteins beteiligt ist . Durch die Hemmung der γ-Sekretase verhindert Cimigenosid die Aktivierung des Notch-Signalwegs, was zur Unterdrückung der Zellproliferation und Induktion der Apoptose in Krebszellen führt . Dieser Mechanismus ist im Zusammenhang mit der Behandlung von Brustkrebs besonders wichtig .
Ähnliche Verbindungen:
Cimigenol: Ein weiteres Triterpensaponin, das in Cimicifuga-Arten gefunden wird.
Actein: Eine verwandte Verbindung mit ähnlichen pharmakologischen Eigenschaften.
27-Deoxyactein: Ein Derivat von Actein mit unterschiedlichen biologischen Aktivitäten.
Einzigartigkeit von Cimigenosid: Cimigenosid ist aufgrund seiner spezifischen Hemmung der γ-Sekretase und seiner starken Antikrebswirkung, insbesondere gegen Brustkrebszellen, einzigartig . Seine Fähigkeit, den Notch-Signalweg zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
Cimigenoside primarily targets Presenilin-1 (PSEN-1) , the catalytic subunit of γ-secretase . PSEN-1 plays a crucial role in the γ-secretase complex that is responsible for the intramembrane proteolysis of certain proteins, including the Notch receptors .
Mode of Action
This compound interacts with its target, PSEN-1, by inhibiting its activation . This inhibition prevents the cleavage of the Notch protein mediated by PSEN-1 . The suppression of Notch protein cleavage and γ-secretase hydrolysis activity leads to the down-regulation of Notch intracellular domains expression in the nucleus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Notch signaling pathway . By inhibiting the activation of PSEN-1, this compound suppresses the Notch signaling pathway, leading to downstream effects such as the induction of mitochondrial apoptosis and the suppression of epithelial-mesenchymal transition (EMT) .
Result of Action
This compound has a significant inhibitory effect on the proliferation and metastasis of breast cancer cells . By suppressing the Notch signaling pathway, it induces mitochondrial apoptosis and inhibits epithelial-mesenchymal transition (EMT), which are key processes in cancer progression .
Biochemische Analyse
Biochemical Properties
Cimigenoside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been found to induce apoptosis in breast cancer cells and inhibit presenilin 1 activity by down-regulating Notch intracellular domains expression in the nucleus .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to repress Notch protein cleavage and γ-secretase hydrolysis activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits presenilin 1 activity, thereby repressing Notch protein cleavage and γ-secretase hydrolysis activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Cimigenosid wird typischerweise aus den Wurzeln von Cimicifuga-Arten durch Extraktions- und Reinigungsprozesse isoliert. Die Extraktion beinhaltet die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um Rohextrakte zu erhalten, gefolgt von chromatographischen Techniken zur Reinigung der Verbindung .
Industrielle Produktionsmethoden: Die industrielle Produktion von Cimigenosid beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen. Die Wurzeln werden getrocknet, pulverisiert und einer Lösungsmittelextraktion unterzogen. Der Extrakt wird dann konzentriert und gereinigt, wobei Verfahren wie die Hochleistungsflüssigkeitschromatographie (HPLC) verwendet werden, um einen hohen Reinheitsgrad zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen: Cimigenosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in der Molekül vorhandenen Hydroxylgruppen modifizieren.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen in der Struktur angreifen.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung von Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte, reduzierte oder substituierte Derivate von Cimigenosid, die unterschiedliche pharmakologische Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Cimigenol: Another triterpenoid saponin found in Cimicifuga species.
Actein: A related compound with similar pharmacological properties.
27-Deoxyactein: A derivative of actein with distinct biological activities.
Uniqueness of Cimigenoside: this compound is unique due to its specific inhibition of γ-secretase and its potent anti-cancer properties, particularly against breast cancer cells . Its ability to modulate the Notch signaling pathway sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYUWOBZFGKAI-XYGBCAHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033334 | |
Record name | Cimicifugoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27994-11-2 | |
Record name | Cimigenoside xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027994112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cimicifugoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIMIGENOL XYLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW26VCP4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cimigenoside has been shown to interact with the NF-κB pathway, a key regulator of inflammation and cell survival. In A549 lung cancer cells, this compound treatment reduced the expression of p65, a subunit of NF-κB, and increased the expression of IκBα, an inhibitor of NF-κB. This suggests that this compound may exert its anti-cancer effects, at least in part, by suppressing NF-κB signaling. [, ] Additionally, this compound has been identified as a γ-secretase inhibitor, potentially impacting the Notch signaling pathway, which plays a crucial role in cell fate determination and has been implicated in cancer development. []
A: In vitro studies using A549 lung cancer cells showed that this compound inhibited cell proliferation, migration, and invasion in a time- and dose-dependent manner. [, ] Furthermore, this compound induced apoptosis (programmed cell death) in these cells, as evidenced by flow cytometry analysis. [] These findings suggest that this compound might be effective in hindering lung cancer progression.
A: Research suggests that this compound, when combined with other natural compounds like emodin, genipin, chlorogenic acid, and ginsenoside Rb1, demonstrates synergistic inhibitory effects on the production of CXCL8, a key inflammatory mediator. This synergistic action was observed to be more potent than the individual compounds alone. [] This highlights the potential of this compound in multi-component therapies for inflammatory conditions like psoriasis.
A: While research is ongoing, this compound has demonstrated potential in addressing psoriasis. A natural compound mixture containing this compound effectively reduced psoriasis-like symptoms in a mouse model by suppressing the production of inflammatory molecules like IFN-γ, IL-1β, and IL-6. [] Furthermore, this mixture, including this compound, inhibited the proliferation of keratinocytes, the main cell type in the skin, which is abnormally increased in psoriasis. []
A: Beyond cellular studies, the efficacy of this compound has been investigated in animal models. In a mouse model of psoriasis, topical application of a compound mixture including this compound significantly alleviated psoriasis-like skin lesions. [] Additionally, studies using Japanese Medaka (Oryzias latipes) have explored potential estrogenic and antioxidant activities of this compound, although results in this model were less pronounced compared to other compounds like genistein. [, ] These in vivo studies provide further support for this compound's therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.